Molybdenum disulfide

Catalog No.
S535969
CAS No.
1317-33-5
M.F
MoS2
M. Wt
160.1 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Molybdenum disulfide

CAS Number

1317-33-5

Product Name

Molybdenum disulfide

IUPAC Name

molybdenum(4+);disulfide

Molecular Formula

MoS2

Molecular Weight

160.1 g/mol

InChI

InChI=1S/Mo.2S/q+4;2*-2

InChI Key

CKHDFXHTVVOBGY-UHFFFAOYSA-N

SMILES

S=[Mo]=S

Solubility

INSOL IN WATER OR DIL ACIDS
SOL IN HOT SULFURIC ACID, AQUA REGIA, NITRIC ACID

Synonyms

Molybdenum disulfide; Moly Powder B; Molykote Microsize Powder; Molysulfide; Natural molybdenite; T-Powder;

Canonical SMILES

[S-2].[S-2].[Mo+4]

Description

The exact mass of the compound Molybdenum disulfide is 161.8495 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as insol in water or dil acidssol in hot sulfuric acid, aqua regia, nitric acid. Its Medical Subject Headings (MeSH) category is Technology and Food and Beverages Category - Food and Beverages - Food - Nutrients - Micronutrients - Trace Elements - Molybdenum - Supplementary Records. It belongs to the ontological category of sulfide salt in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Health Hazard, and the GHS signal word is DangerThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Lubrication

One of the most established research applications of MoS2 is in lubrication. The weak interactions between its layered structure allow the sheets to slide easily over each other, minimizing friction. This property makes MoS2 a valuable lubricant in various industrial applications, including Wikipedia, Molybdenum disulfide: :

  • Two-stroke engines found in motorcycles
  • Bicycle coaster brakes
  • Automotive constant velocity (CV) joints and universal joints
  • Ski waxes
  • Bullets

Research is ongoing to develop MoS2-based composite coatings for high-temperature applications, combining its lubricating properties with the high-temperature tolerance of materials like titanium nitride International Journal of Current Research in Technology (IJCRT), REVIEW ON SYNTHESIS AND APPLICATIONS OF MOLYBDENUM DISULFIDE (MOS2) NANO MATERIAL: .

Catalysis

MoS2 exhibits excellent catalytic properties, making it a valuable research material for various chemical reactions. A particularly promising area is hydrogen evolution reaction (HER), a crucial step in hydrogen production through water electrolysis. Research suggests MoS2 nanoparticles can efficiently catalyze HER, potentially leading to clean and sustainable hydrogen fuel production .

Electronics and Optoelectronics

The unique electronic and optical properties of MoS2, particularly its ability to transition from an indirect to a direct bandgap at the nanoscale, make it a captivating material for research in next-generation electronics and optoelectronics Ossila, Molybdenum Disulfide, MoS2: Theory, Structure & Applications: .

  • Field-effect transistors (FETs): Research explores using MoS2 for low-power and high-performance FETs due to its ability to control its conductivity MDPI, Recent Advances in Molybdenum Disulfide and Its Composites: Synthesis and Applications: .
  • Optoelectronic devices: The tunable bandgap of MoS2 holds promise for applications in light-emitting diodes (LEDs), solar cells, and photodetectors .

Molybdenum disulfide, with the chemical formula MoS₂, is a transition metal dichalcogenide notable for its unique layered structure, resembling that of graphite. This compound consists of sheets of molybdenum atoms sandwiched between layers of sulfur atoms, which allows for easy cleavage along the layers. Molybdenum disulfide is characterized by its gray-black color and exhibits a range of physical properties, including high thermal conductivity and chemical stability under various conditions. It is also a semiconductor with potential applications in electronics and catalysis due to its tunable band gap, which can vary depending on the number of layers .

Such as hydrodesulfurization and as a co-catalyst in photoredox reactions .
  • Electronics: Employed in semiconductor devices due to its unique electrical properties and tunable band gap.
  • Thermal Conductivity Materials: Used in applications requiring efficient heat dissipation due to its high thermal conductivity .
  • Molybdenum disulfide has been investigated for its biological activity, particularly in relation to its potential as an antimicrobial agent. Some studies suggest that it may exhibit inhibitory effects against certain bacteria and fungi, although more research is needed to fully understand its biological interactions and mechanisms of action .

    Several methods exist for synthesizing molybdenum disulfide:

    • Chemical Vapor Deposition: A widely used method that allows for the production of high-quality thin films of molybdenum disulfide.
    • Hydrothermal Synthesis: Involves the reaction of molybdenum precursors with sulfur sources under high temperature and pressure conditions.
    • Liquid Phase Exfoliation: A technique that disperses bulk MoS₂ in solvents to produce nanosheets.
    • Aggregation Techniques: Recently developed methods focus on using non-hazardous compounds for the synthesis of nanoparticles .

    Studies on the interactions of molybdenum disulfide with various substances reveal its complex behavior under different environmental conditions:

    • When exposed to moisture or water vapor, molybdenum disulfide can undergo physical changes that affect its lubricating properties.
    • Its interaction with metals during mechanical processes can lead to the generation of hydrogen sulfide under certain conditions .

    Molybdenum disulfide shares similarities with other transition metal dichalcogenides but has distinct characteristics that set it apart:

    CompoundFormulaUnique Features
    Molybdenum DisulfideMoS₂Excellent lubricant; semiconductor properties
    Tungsten DisulfideWS₂Higher thermal stability; used in electronic devices
    Titanium DisulfideTiS₂Exhibits superconductivity at low temperatures
    Zirconium DisulfideZrS₂More chemically reactive; used in catalysis

    Molybdenum disulfide's unique layered structure provides exceptional mechanical properties and stability, distinguishing it from other similar compounds . Its versatility in applications ranging from lubrication to catalysis further enhances its significance in materials science and engineering.

    The electronic band structure of molybdenum disulfide exhibits fundamental differences depending on the number of layers, representing one of the most significant characteristics of this transition metal dichalcogenide. Density functional theory calculations consistently demonstrate that bulk molybdenum disulfide possesses an indirect bandgap, with the valence band maximum located at the Gamma point and the conduction band minimum positioned between the K and Gamma points [1] [2]. The calculated bandgap values range from 0.89 eV using standard density functional theory to 1.24 eV when employing hybrid functionals such as HSE06, which more accurately reproduce experimental observations [1].

    The band structure reveals distinct energy regions characterized by specific orbital contributions. The electronic bands can be categorized into four primary groups: deep valence bands located between negative twelve and negative fifteen electron volts primarily composed of sulfur 3s orbitals, upper valence bands extending from zero to negative five electron volts formed by strong hybridization between molybdenum 4d and sulfur 3p orbitals, conduction bands dominated by molybdenum 4d states with significant sulfur 3p character, and higher energy conduction bands above 4.2 eV composed predominantly of sulfur 3d states [3].

    The transition from bulk to monolayer molybdenum disulfide results in a fundamental transformation of the band structure. Monolayer molybdenum disulfide exhibits a direct bandgap at the K point of approximately 1.89 eV, as confirmed by photoluminescence measurements [4]. This direct-to-indirect bandgap transition occurs due to quantum confinement effects and the elimination of interlayer coupling that dominates the electronic structure in bulk materials [5].

    Layer-Dependent Electronic Behavior

    Indirect-to-Direct Bandgap Transition

    The most remarkable electronic property of molybdenum disulfide is the layer-dependent bandgap transition from indirect in bulk to direct in monolayer form. This transition represents a fundamental shift in the material's optoelectronic properties and has been extensively studied both theoretically and experimentally [6] [7]. Bulk molybdenum disulfide displays an indirect bandgap of 1.29 eV, with the valence band maximum at the Gamma point and conduction band minimum at the Lambda point [8]. However, when reduced to a single layer, the material transforms into a direct bandgap semiconductor with a gap of 1.89 eV at the K point [4].

    The physical mechanism underlying this transition involves the weakening of interlayer van der Waals interactions and subsequent changes in orbital hybridization. In bulk molybdenum disulfide, the coupling between sulfur 3p orbitals of adjacent layers shifts the valence band maximum away from the K point, creating an indirect bandgap [5]. When isolated as a monolayer, this interlayer coupling is eliminated, allowing the K point to become both the valence band maximum and conduction band minimum [6].

    Intermediate layer numbers exhibit transitional behavior between these extremes. Bilayer molybdenum disulfide retains an indirect bandgap but with reduced magnitude compared to bulk material, while trilayer and few-layer structures show progressive evolution toward the bulk electronic structure [7]. This layer-dependent behavior has been confirmed through photoluminescence spectroscopy, where the intensity and energy of direct optical transitions systematically vary with layer number [9].

    Quantum Confinement Effects

    Quantum confinement plays a crucial role in determining the electronic properties of molybdenum disulfide nanostructures. Vertical quantum confinement occurs when the material thickness approaches the characteristic length scale of electronic wave functions, typically observed in monolayer and few-layer structures [10]. Recent angle-resolved photoemission spectroscopy studies have revealed quantum well states in bulk molybdenum disulfide, demonstrating that confinement effects can persist even in thick materials under specific conditions [10].

    Lateral quantum confinement becomes significant in molybdenum disulfide quantum dots, where both in-plane and out-of-plane dimensions are reduced to nanometer scales. Studies of quantum dots ranging from 2 to 9 nanometers demonstrate clear evidence of size-dependent electronic properties [11] [12]. The bandgap exhibits blue-shifting with decreasing size, following semi-empirical effective mass approximation models that predict quantum confinement effects [11].

    The quantum confinement effects manifest in various measurable properties. Photoluminescence from molybdenum disulfide quantum dots shows excitation-dependent emission with peak positions correlating strongly with size distribution [11]. The consistency between absorption band edges, photoluminescence peak positions, and calculated size-dependent bandgaps provides compelling evidence for quantum confinement as the dominant mechanism governing electronic properties in these nanostructures [12].

    Projected Density of States (PDOS)

    The projected density of states analysis provides detailed insights into the orbital-specific contributions to the electronic structure of molybdenum disulfide. Calculations reveal that the valence and conduction band edges are dominated by hybrid molybdenum-sulfur states, with specific orbital contributions varying across different energy ranges [13] [14]. The valence band maximum consists primarily of molybdenum 4d orbitals with significant sulfur 3p character, while the conduction band minimum exhibits similar hybridization patterns but with different orbital symmetries [15].

    Near the Fermi level, the conduction band edge shows crystal field splitting characteristic of the trigonal prismatic coordination environment around molybdenum atoms. This splitting results in three distinct envelopes: the lowest energy A1' state comprising molybdenum 4dz² orbitals hybridized with sulfur 3p states, intermediate energy E' states formed by molybdenum 4dxy and 4dx²-y² orbitals with sulfur 3p character, and higher energy E'' states consisting of molybdenum 4dxz and 4dyz orbitals hybridized with sulfur 3p states [13] [14].

    The projected density of states exhibits notable differences between bulk and monolayer structures. Monolayer molybdenum disulfide shows more pronounced edges in the density of states characteristic of two-dimensional systems, while bulk material displays broader, more continuous features [15]. The molybdenum-dominated character of states at the K point explains the relative insensitivity of the direct K-to-K bandgap to layer number variations [15].

    Semiconducting Properties

    Molybdenum disulfide in its thermodynamically stable 2H phase exhibits intrinsic semiconducting behavior with an n-type character commonly observed in experimental samples. The semiconducting properties are characterized by temperature-dependent conductivity that follows activated transport mechanisms at moderate to high temperatures [16] [17]. Field-effect transistor measurements demonstrate excellent switching characteristics with on-off ratios exceeding 10⁸ and effective mobilities ranging from 0.5 to 180 cm²/V·s depending on preparation conditions and measurement environments [18] [16].

    The bandgap of molybdenum disulfide shows strong environmental dependence, particularly in monolayer form where dielectric screening significantly affects the electronic structure. Theoretical calculations predict bandgap modulation from 2.8 eV in freestanding monolayers to approximately 1.9 eV when embedded in high dielectric constant environments [19]. This environmental sensitivity arises from the strong unscreened Coulomb interactions in two-dimensional systems and has important implications for device applications [19].

    Temperature-dependent studies reveal complex transport behavior that varies with carrier density. At high carrier densities above 10¹³ cm⁻², the material exhibits metallic behavior with mobility limited by phonon scattering [20] [21]. However, at lower carrier densities, semiconducting behavior dominates with activated transport mechanisms and eventual transition to insulating behavior at very low densities [22] [23].

    Electronic Transport Mechanisms

    Electronic transport in molybdenum disulfide involves multiple mechanisms that depend critically on carrier density, temperature, and structural quality. At high carrier densities exceeding 10¹³ cm⁻², transport occurs through extended states in the conduction band, exhibiting metallic behavior with decreasing conductivity upon heating due to enhanced phonon scattering [20]. This regime represents the intrinsic transport properties of molybdenum disulfide and enables observation of fundamental mobility limits [21].

    At intermediate carrier densities, transport becomes dominated by charged impurity scattering and interfacial effects. The presence of sulfur vacancies introduces localized donor states within the bandgap, significantly affecting transport properties [17] [24]. These defect states act as scattering centers at high temperatures while providing hopping pathways at lower temperatures [17].

    Low carrier density transport exhibits activated behavior transitioning from nearest-neighbor hopping at high temperatures to variable-range hopping at low temperatures. The temperature dependence follows Mott's formalism with conductivity proportional to exp(-T₀/T)¹/³ in the variable-range hopping regime [17] [24]. This behavior indicates the presence of localized states near the Fermi level, primarily attributed to sulfur vacancy defects that create a band of localized states approximately 0.1-0.3 eV below the conduction band edge [17].

    Thickness-dependent transport studies reveal optimal mobility in five to ten layer structures, with maximum values around 70 cm²/V·s at room temperature and 110 cm²/V·s at 77 K [23]. This non-monotonic thickness dependence reflects the competition between reduced Coulomb scattering in thicker samples and increased interlayer scattering effects [23].

    Metallic Phases of Molybdenum Disulfide

    Molybdenum disulfide can exist in multiple structural phases with dramatically different electronic properties. The thermodynamically stable 2H phase exhibits semiconducting behavior, while metastable 1T and 1T' phases display metallic and semi-metallic characteristics respectively [25] [26]. The 1T phase, featuring octahedral coordination of molybdenum atoms, shows metallic conductivity approximately 10⁷ times higher than the semiconducting 2H phase [26].

    The 1T' phase represents a distorted variant of the 1T structure that forms through charge density wave ordering. This phase exhibits semi-metallic behavior with conductivity intermediate between the semiconducting 2H and metallic 1T phases [25]. First-principles calculations indicate that the 1T' phase becomes energetically favorable under electron doping conditions, with the stability controlled by charge density wave formation [27].

    Phase transitions between these polymorphs can be induced through various methods including chemical lithiation, alkali metal intercalation, and mechanical stress [28] [29]. Copper adsorption has been identified as particularly effective for inducing 2H-to-1T' transitions due to charge transfer and reduction of the energy barrier between phases [29]. The resulting mixed-phase materials exhibit unusual transport properties, including variable-range hopping behavior where electrons hop between metallic 1T domains separated by semiconducting 2H regions [28].

    Pressure-induced phase transitions have been observed experimentally, with semiconducting-to-metallic transitions occurring at approximately 19 GPa [30] [31]. These transitions involve structural lattice distortions followed by electronic transitions, as confirmed by comprehensive studies combining electrical, vibrational, optical, and structural characterization techniques [31].

    The coexistence of multiple phases enables engineering of electronic properties through controlled phase distribution. Local 1T domains embedded within 2H matrices can serve as conductive pathways, significantly enhancing overall conductivity while maintaining semiconducting channel behavior [32]. This approach has enabled fabrication of molybdenum disulfide field-effect transistors with electron mobilities approaching 237 cm²/V·s through strategic incorporation of 1T phase regions [32].

    Purity

    >98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

    Physical Description

    DryPowder; DryPowder, WetSolid, Liquid; Liquid; OtherSolid; PelletsLargeCrystals

    Color/Form

    LEAD-GRAY, LUSTROUS POWDER
    Black luster, hexagonal crystals

    Hydrogen Bond Acceptor Count

    2

    Exact Mass

    161.849546 g/mol

    Monoisotopic Mass

    161.849546 g/mol

    Boiling Point

    450 °C, sublimes

    Heavy Atom Count

    3

    Density

    5.06 @ 15 °C/15 °C

    Appearance

    Solid powder

    Melting Point

    2375 °C

    Storage

    Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

    UNII

    ZC8B4P503V

    GHS Hazard Statements

    Aggregated GHS information provided by 4 companies from 2 notifications to the ECHA C&L Inventory.;
    Reported as not meeting GHS hazard criteria by 3 of 4 companies. For more detailed information, please visit ECHA C&L website;
    Of the 1 notification(s) provided by 1 of 4 companies with hazard statement code(s):;
    H350 (100%): May cause cancer [Danger Carcinogenicity];
    Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

    Pictograms

    Health Hazard

    Health Hazard

    Other CAS

    1317-33-5
    1309-56-4

    Wikipedia

    Molybdenum disulfide

    Methods of Manufacturing

    Purification of molybdenite, reaction of sulfur or hydrogen sulfide on molybdenum trioxide.
    Operations recovering molybdenum as a by product of copper mining produce a concentrate containing both metals. Molybdenite is separated from the copper minerals by differential flotation.

    General Manufacturing Information

    All other basic inorganic chemical manufacturing
    All other chemical product and preparation manufacturing
    Construction
    Metal Recovery
    Metal recovery
    Mining (except oil and gas) and support activities
    Petrochemical manufacturing
    Petroleum refineries
    Primary metal manufacturing
    Services
    Transportation equipment manufacturing
    reclamation
    Molybdenum sulfide (MoS2): ACTIVE
    Molybdenite concn contains about 90% molybdenum disulfide. The remainder is primarily silica. The concentrate is roasted to remove the sulfur and convert the sulfide to oxide.
    LAB PREPN: BELL, HERFERT, J AM CHEM SOC 79, 3351 (1957).

    Analytic Laboratory Methods

    NIOSH 7300: Analyte: molybdenum; Matrix: air; Technique: inductively coupled argon plasma, atomic emission spectroscopy; Wavelength: 281.6 nm; Range: 2.5-1000 ug/sample; LOD (Estimated limit of detection): 1 ug per sample; Sensitivity: 0.18 ug/ml; Precision: (relative std deviation): 0.023 @ 2.5 ug/filter, 0.049 @ 1000 ug/filter; Interferences: spectral, minimized by wavelength selection, interelement correction factors and background correction /Elements, molybdenum/
    EPA Method 200.7: An Inductively Coupled Plasma-Atomic Emission Spectrophotmetric method for the determination of dissolved, suspended, or total elements in drinking water, surface water, and domestic and industrial wastewaters, is described. Molybdate is analyzed at a wavelength of 202.030 nm and has an estimated detection limit of 8 ug/l. /Total molybdenum/
    Direct Aspiration Atomic Absorption Spectrometry is used for the determination of molybdate. Using nitrous oxide acetylene as the flame gas at a wavelength of 313.3 nm, the detection limit is 0.1 mg/l, with a sensitivity of 0.5 mg/l, at an optimum concentration range of 1-20 mg/l. /Total molybdenum/
    Analysis (detection limit): polarography: 0.01 mg Mo/kg colorimetry (thiocyanate): 0.1 mg Mo/kg neutron activation: 3 ng atomic absorption (N2O/C2 H2 flames): 0.02 mg Mo/l plasma-emission spectrometry: 0.002 mg Mo/kg spark-source mass spectrometry: 0.3 ng. /Total molybdenum/

    Stability Shelf Life

    Stable under ordinary conditions

    Dates

    Last modified: 08-15-2023
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    2: Loo AH, Bonanni A, Ambrosi A, Pumera M. Molybdenum disulfide (MoS2) nanoflakes as inherently electroactive labels for DNA hybridization detection. Nanoscale. 2014 Oct 21;6(20):11971-5. doi: 10.1039/c4nr03795b. Epub 2014 Sep 1. PubMed PMID: 25177907.
    3: Yuan YJ, Lu HW, Yu ZT, Zou ZG. Noble-Metal-Free Molybdenum Disulfide Cocatalyst for Photocatalytic Hydrogen Production. ChemSusChem. 2015 Dec 21;8(24):4113-27. doi: 10.1002/cssc.201501203. Epub 2015 Nov 20. Review. PubMed PMID: 26586523.
    4: Lipatov A, Sharma P, Gruverman A, Sinitskii A. Optoelectrical Molybdenum Disulfide (MoS2)--Ferroelectric Memories. ACS Nano. 2015 Aug 25;9(8):8089-98. doi: 10.1021/acsnano.5b02078. Epub 2015 Jul 29. PubMed PMID: 26222209.
    5: Wan S, Li Y, Peng J, Hu H, Cheng Q, Jiang L. Synergistic toughening of graphene oxide-molybdenum disulfide-thermoplastic polyurethane ternary artificial nacre. ACS Nano. 2015 Jan 27;9(1):708-14. doi: 10.1021/nn506148w. Epub 2015 Jan 7. PubMed PMID: 25559751.
    6: Huang KJ, Liu YJ, Liu YM, Wang LL. Molybdenum disulfide nanoflower-chitosan-Au nanoparticles composites based electrochemical sensing platform for bisphenol A determination. J Hazard Mater. 2014 Jul 15;276:207-15. doi: 10.1016/j.jhazmat.2014.05.037. Epub 2014 May 22. PubMed PMID: 24887123.
    7: Dai W, Dong H, Fugetsu B, Cao Y, Lu H, Ma X, Zhang X. Tunable Fabrication of Molybdenum Disulfide Quantum Dots for Intracellular MicroRNA Detection and Multiphoton Bioimaging. Small. 2015 Sep 2;11(33):4158-64. doi: 10.1002/smll.201500208. Epub 2015 Jun 1. PubMed PMID: 26033986.
    8: Liu Y, Wu H, Cheng HC, Yang S, Zhu E, He Q, Ding M, Li D, Guo J, Weiss NO, Huang Y, Duan X. Toward barrier free contact to molybdenum disulfide using graphene electrodes. Nano Lett. 2015 May 13;15(5):3030-4. doi: 10.1021/nl504957p. Epub 2015 Apr 22. PubMed PMID: 25879371.
    9: Gao MR, Liang JX, Zheng YR, Xu YF, Jiang J, Gao Q, Li J, Yu SH. An efficient molybdenum disulfide/cobalt diselenide hybrid catalyst for electrochemical hydrogen generation. Nat Commun. 2015 Jan 14;6:5982. doi: 10.1038/ncomms6982. PubMed PMID: 25585911; PubMed Central PMCID: PMC4309426.
    10: Yang T, Yang R, Chen H, Nan F, Ge T, Jiao K. Electrocatalytic activity of molybdenum disulfide nanosheets enhanced by self-doped polyaniline for highly sensitive and synergistic determination of adenine and guanine. ACS Appl Mater Interfaces. 2015 Feb 4;7(4):2867-72. doi: 10.1021/am5081716. Epub 2015 Jan 26. PubMed PMID: 25587852.
    11: Cheng R, Jiang S, Chen Y, Liu Y, Weiss N, Cheng HC, Wu H, Huang Y, Duan X. Few-layer molybdenum disulfide transistors and circuits for high-speed flexible electronics. Nat Commun. 2014 Oct 8;5:5143. doi: 10.1038/ncomms6143. PubMed PMID: 25295573; PubMed Central PMCID: PMC4249646.
    12: Yang R, Zhao J, Chen M, Yang T, Luo S, Jiao K. Electrocatalytic determination of chloramphenicol based on molybdenum disulfide nanosheets and self-doped polyaniline. Talanta. 2015 Jan;131:619-23. doi: 10.1016/j.talanta.2014.08.035. Epub 2014 Aug 19. PubMed PMID: 25281149.
    13: Wang X, Mansukhani ND, Guiney LM, Ji Z, Chang CH, Wang M, Liao YP, Song TB, Sun B, Li R, Xia T, Hersam MC, Nel AE. Differences in the Toxicological Potential of 2D versus Aggregated Molybdenum Disulfide in the Lung. Small. 2015 Oct;11(38):5079-87. doi: 10.1002/smll.201500906. Epub 2015 Aug 3. PubMed PMID: 26237579; PubMed Central PMCID: PMC4600460.
    14: Yu Z, Pan Y, Shen Y, Wang Z, Ong ZY, Xu T, Xin R, Pan L, Wang B, Sun L, Wang J, Zhang G, Zhang YW, Shi Y, Wang X. Towards intrinsic charge transport in monolayer molybdenum disulfide by defect and interface engineering. Nat Commun. 2014 Oct 20;5:5290. doi: 10.1038/ncomms6290. PubMed PMID: 25327957.
    15: Wang N, Wei F, Qi Y, Li H, Lu X, Zhao G, Xu Q. Synthesis of strongly fluorescent molybdenum disulfide nanosheets for cell-targeted labeling. ACS Appl Mater Interfaces. 2014 Nov 26;6(22):19888-94. doi: 10.1021/am505305g. Epub 2014 Nov 17. PubMed PMID: 25380411.
    16: Jing P, Yi H, Xue S, Chai Y, Yuan R, Xu W. A sensitive electrochemical aptasensor based on palladium nanoparticles decorated graphene-molybdenum disulfide flower-like nanocomposites and enzymatic signal amplification. Anal Chim Acta. 2015 Jan 1;853:234-241. doi: 10.1016/j.aca.2014.10.003. Epub 2014 Oct 13. PubMed PMID: 25467464.
    17: Liu K, Feng J, Kis A, Radenovic A. Atomically thin molybdenum disulfide nanopores with high sensitivity for DNA translocation. ACS Nano. 2014 Mar 25;8(3):2504-11. doi: 10.1021/nn406102h. Epub 2014 Feb 18. PubMed PMID: 24547924.
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    19: Wang H, Zhang C, Chan W, Tiwari S, Rana F. Ultrafast response of monolayer molybdenum disulfide photodetectors. Nat Commun. 2015 Nov 17;6:8831. doi: 10.1038/ncomms9831. PubMed PMID: 26572726; PubMed Central PMCID: PMC4660040.
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